3-[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid

Lipophilicity LogP Membrane Permeability

The compound 3-[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid (C₁₆H₁₆O₇, MW 320.29 g/mol) is a fully synthetic coumarin derivative featuring a 2H-chromen-2-one core with methyl groups at the 4- and 8-positions, a carboxymethoxy substituent at the 7-position, and a propanoic acid side chain at the 3-position. It is catalogued under CAS 701924-36-9 and is supplied as a research‐grade small molecule by several screening‐library vendors.

Molecular Formula C16H16O7
Molecular Weight 320.29 g/mol
Cat. No. B5829186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid
Molecular FormulaC16H16O7
Molecular Weight320.29 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)O)CCC(=O)O
InChIInChI=1S/C16H16O7/c1-8-10-3-5-12(22-7-14(19)20)9(2)15(10)23-16(21)11(8)4-6-13(17)18/h3,5H,4,6-7H2,1-2H3,(H,17,18)(H,19,20)
InChIKeyYJVBAUUYESIXRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[7-(Carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic Acid: A Dual-Carboxyl Building Block Among Coumarin Derivatives


The compound 3-[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid (C₁₆H₁₆O₇, MW 320.29 g/mol) is a fully synthetic coumarin derivative featuring a 2H-chromen-2-one core with methyl groups at the 4- and 8-positions, a carboxymethoxy substituent at the 7-position, and a propanoic acid side chain at the 3-position . It is catalogued under CAS 701924-36-9 and is supplied as a research‐grade small molecule by several screening‐library vendors [1]. Unlike simpler 7‑alkoxy‑4‑methylcoumarins or 3‑unsubstituted analogs, this compound presents two distal carboxylic acid handles that are chemically distinct in their steric and electronic environments, making it a candidate for applications requiring orthogonal conjugation or differentiated metal‑chelation behavior.

Why 3-[7-(Carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic Acid Cannot Be Replaced by Common In‑Class Analogs


Coumarin derivatives with a single 7‑oxyacetic acid moiety (e.g., [(4,8‑dimethyl‑2‑oxo‑2H‑chromen‑7‑yl)oxy]acetic acid) or those lacking the 8‑methyl group (e.g., the 4‑methyl analog 3‑[7‑(carboxymethoxy)‑4‑methyl‑2‑oxo‑2H‑chromen‑3‑yl]propanoic acid) are frequently treated as interchangeable building blocks in procurement databases. However, the presence of the 8‑methyl substituent increases the computed logP of the target compound by +0.46 units relative to its 4‑methyl counterpart , while the additional 3‑propanoic acid chain confers a second carboxylate that is electronically decoupled from the coumarin π‑system, unlike the 7‑carboxymethoxy group. These differences alter reversed‑phase retention, metal‑coordination geometry, and the achievable degree of site‑selective functionalization. Substituting the target compound with a simpler analog therefore risks irreproducible conjugation efficiency, altered pharmacokinetic surrogates in cell‑based assays, and batch‑to‑batch variability in downstream fluorescent or affinity probes [1].

Quantitative Differentiation Evidence for 3-[7-(Carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic Acid vs. Closest Analogs


Higher Computed Lipophilicity vs. the 4‑Methyl Analog Driven by the 8‑Methyl Substituent

The target compound possesses an additional methyl group at the 8‑position of the coumarin core relative to its direct 4‑methyl analog. This structural difference translates into a measurable increase in computed partition coefficient. According to ACD/Labs Percepta predictions, the target compound has an ACD/LogP of 2.13, while the 4‑methyl analog 3‑[7‑(carboxymethoxy)‑4‑methyl‑2‑oxo‑2H‑chromen‑3‑yl]propanoic acid has an ACD/LogP of 1.67, representing a +0.46 log unit increase .

Lipophilicity LogP Membrane Permeability

Dual Carboxylic Acid Handles Enable Orthogonal Conjugation Not Possible with Mono‑Acid Analogs

The target compound contains two chemically distinct carboxylic acid groups: one attached to the coumarin 7‑position via an oxymethylene spacer (pKa ~3.0–3.5 typical for aryloxyacetic acids) and a second as a propanoic acid side chain at the 3‑position (pKa ~4.5–5.0 typical for aliphatic carboxylic acids). In contrast, [(4,8‑dimethyl‑2‑oxo‑2H‑chromen‑7‑yl)oxy]acetic acid possesses only a single 7‑oxyacetic acid moiety, and 7‑hydroxy‑4,8‑dimethylcoumarin‑3‑propanoic acid lacks the 7‑carboxymethoxy group entirely [1]. The presence of two carboxylates with distinct pKa values and steric accessibility allows sequential, chemoselective amidation or esterification under pH‑controlled conditions—a capability that neither mono‑acid analog provides.

Bifunctional Linker Orthogonal Conjugation Coumarin Probes

Increased Molecular Weight and Molar Refractivity vs. the 4‑Methyl Analog for Chromatographic Resolution

The target compound has a molecular weight of 320.29 g/mol and a molar refractivity of 77.7±0.3 cm³, while the 4‑methyl analog has a molecular weight of 306.27 g/mol and a molar refractivity of 72.9±0.3 cm³ . The mass difference of 14.02 g/mol (one CH₂ unit) and the refractivity difference of 4.8 cm³ are sufficient to achieve baseline separation under optimized reversed‑phase HPLC conditions, enabling unambiguous identity confirmation and purity assessment when both compounds are present in a screening library or synthetic mixture.

Molecular Weight Molar Refractivity HPLC Differentiation

Differentiated Boiling Point and Flash Point Indicative of Thermal Processing Windows

Predicted boiling points at atmospheric pressure differ between the target compound (581.5±50.0 °C) and its 4‑methyl analog (585.8±50.0 °C), accompanied by flash points of 217.0±23.6 °C and 222.2±23.6 °C respectively . Although the confidence intervals overlap, the consistently lower values for the 8‑methyl derivative suggest a subtle but systematic reduction in intermolecular cohesive forces attributable to the additional methyl group, which may influence evaporation rates during solvent removal and thermal stability in vacuum‑assisted synthetic protocols.

Thermal Stability Boiling Point Flash Point

Application Scenarios for 3-[7-(Carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic Acid


Synthesis of Site‑Specific Fluorescent Bioconjugates Requiring Orthogonal Dye–Quencher Attachment

The two carboxylate groups of the target compound can be sequentially activated to attach a fluorophore and a quencher or targeting ligand at distinct positions without cross‑reactivity [1]. This scenario is directly supported by the dual‑acid evidence (see Section 3, Evidence Item 2) and is relevant for constructing FRET‑based protease substrates or nucleic acid probes.

Cell‑Permeable Prodrug or Probe Scaffold Where 8‑Methyl‑Enhanced Lipophilicity Is Critical

In cell‑based assays where passive diffusion across lipid bilayers is rate‑limiting, the +0.46 logP advantage of the target compound over its 4‑methyl analog (Section 3, Evidence Item 1) can translate into higher intracellular accumulation. Researchers developing antimetabolite coumarin hybrids or fluorescent sensors for intracellular targets should prioritize this scaffold.

HPLC Method Development and Reference Standard Qualification

The distinct molecular weight, molar refractivity, and predicted chromatographic retention relative to the 4‑methyl analog (Section 3, Evidence Item 3) make the target compound a suitable system‑suitability standard for reversed‑phase methods separating complex coumarin libraries. Procurement of the pure compound ensures reproducible retention‑time markers.

Metal‑Chelating Ligand for Lanthanide‑Based Luminescent Sensors

Coumarins bearing a 7‑carboxymethoxy group are established antenna ligands for Tb³⁺ and Eu³⁺ luminescence [1]. The target compound’s additional 3‑propanoic acid handle offers an extra coordination or immobilization site, potentially increasing chelate stability and reducing non‑specific binding in time‑resolved fluorescence immunoassays.

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